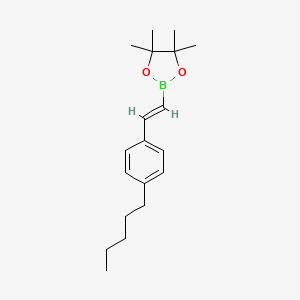
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline is a synthetic organic compound that features both azide and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline likely involves multiple steps:
Formation of the Azide Group: This can be achieved by reacting an appropriate alkyl halide with sodium azide under suitable conditions.
Alkylation of Aniline: The aniline derivative can be alkylated using the azide-containing intermediate.
Cyclohexene Introduction: The cyclohexene moiety can be introduced through a subsequent reaction, possibly involving a Grignard reagent or similar organometallic compound.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products
Oxidation Products: Nitrenes or other oxidized derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling biomolecules.
Medicine: Possible precursor for pharmaceuticals or diagnostic agents.
Industry: Use in the synthesis of polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In Bioorthogonal Chemistry: The azide group can participate in click chemistry reactions, forming stable triazole linkages.
In Medicinal Chemistry: The compound might interact with biological targets through its aniline or azide groups, affecting molecular pathways.
Comparison with Similar Compounds
Similar compounds might include:
N-alkylated anilines: Such as N-methyl-N-phenylaniline.
Azido compounds: Such as azidomethylbenzene.
Cyclohexene derivatives: Such as cyclohex-2-en-1-amine.
Uniqueness
The combination of azide, aniline, and cyclohexene groups in a single molecule makes N-(2-azidoprop-2-en-1-yl)-N-(cyclohex-2-en-1-yl)aniline unique, potentially offering a diverse range of reactivity and applications.
Properties
Molecular Formula |
C15H18N4 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(2-azidoprop-2-enyl)-N-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C15H18N4/c1-13(17-18-16)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-6,8-10,15H,1,3,7,11-12H2 |
InChI Key |
XOBADFYGNAHPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(C1CCCC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)
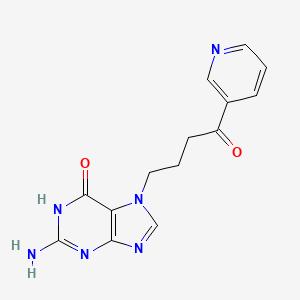
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
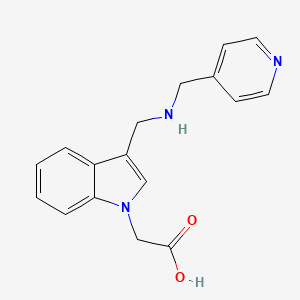
![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)
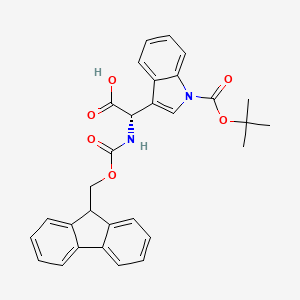
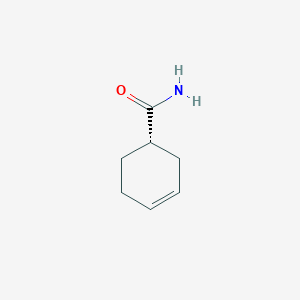
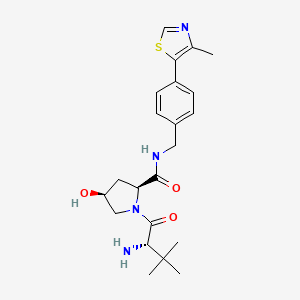



![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)
